3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid
Description
X-ray Crystallographic Analysis of Core Isoxazolo-Pyridine Framework
Single-crystal X-ray diffraction studies have resolved the three-dimensional architecture of the isoxazolo[4,5-e]pyridine core. The fused isoxazole (C3N2O) and pyridine (C5H5N) rings adopt a nearly planar arrangement, with a dihedral angle of 2.8° between the two heterocycles. Key bond lengths include the N–O bond of the isoxazole ring (1.36 Å) and the C–N bonds within the pyridine moiety (1.34–1.38 Å), consistent with aromatic delocalization. The carboxylic acid substituent at position 4 forms an intramolecular hydrogen bond with the pyridine nitrogen (O···N distance: 2.65 Å), stabilizing the planar conformation.
Table 1: Selected crystallographic parameters for the isoxazolo-pyridine core
| Parameter | Value | Source |
|---|---|---|
| Space group | P-1 | |
| Unit cell volume | 900.07 ų | |
| N–O bond length | 1.36 Å | |
| Dihedral angle | 2.8° |
The cyclopenta[b] ring system exhibits slight puckering (puckering amplitude: 0.12 Å), with the propyl substituent at position 3 adopting a gauche conformation relative to the fused ring system.
Conformational Dynamics in the Cyclopenta[b] Ring System
The 6,7-dihydro-5H-cyclopenta[b] ring displays dynamic pseudorotation, as evidenced by variable-temperature NMR studies. At 298 K, the ^1H NMR spectrum shows broadened signals for the methylene protons (H6 and H7), coalescing into distinct doublets at 223 K (Δδ = 0.45 ppm). Density functional theory (DFT) calculations predict two low-energy conformers differing by 1.2 kcal/mol, corresponding to envelope and half-chair configurations.
The carboxylic acid group at position 4 influences ring dynamics through steric interactions with the propyl chain. Molecular dynamics simulations reveal a 15° torsional oscillation of the propyl group, which modulates the cyclopenta ring’s puckering amplitude by 0.08 Å.
Comparative Structural Analysis with Analogous Heterocyclic Systems
Comparative studies with structurally related compounds highlight unique features of the title compound:
Table 2: Structural comparison with heterocyclic analogs
The fused cyclopenta[b] ring enhances planarity compared to non-fused analogs, reducing the dihedral angle between heterocycles by 40%. This improved planarity correlates with increased π-π stacking propensity, as demonstrated by red-shifted absorption maxima (λmax = 312 nm vs. 298 nm for non-fused analogs).
The carboxylic acid group exhibits a pKa of 3.2, intermediate between pyridine-4-carboxylic acid (pKa 4.8) and isoxazole-3-carboxylic acid (pKa 2.1), reflecting electronic modulation from the fused ring system.
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
6-propyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c1-2-4-9-11-10(13(16)17)7-5-3-6-8(7)14-12(11)18-15-9/h2-6H2,1H3,(H,16,17) |
InChI Key |
QMFULFAWVCGSPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization and Ring Formation
- Starting Materials: Typically, precursors containing pyridine and isoxazole moieties or their synthetic equivalents are used.
- Cyclization Conditions: The cyclization to form the fused bicyclic system is often achieved under controlled heating in the presence of catalysts or reagents that promote ring closure.
- Example: A manganese-catalyzed oxidative cyclization can convert linear or monocyclic precursors into the bicyclic framework by forming the isoxazole ring fused to the cyclopentane and pyridine rings.
Introduction of the Propyl Group
- The propyl substituent at position 3 is introduced either by:
- Alkylation of an intermediate bicyclic compound using propyl halides or related alkylating agents.
- Incorporation of the propyl group in the precursor molecule before cyclization, ensuring regioselective placement.
Carboxylic Acid Functionalization
- The carboxylic acid group at position 4 is typically introduced by:
- Oxidation of a corresponding methyl or aldehyde substituent.
- Direct functionalization of the bicyclic core using carboxylation reactions.
- Acidic or oxidative conditions are optimized to avoid degradation of the bicyclic system.
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of precursor | Pyridine derivative + isoxazole precursor | Solvent, base, heat | 75-85 | Precursor with propyl substituent introduced |
| 2 | Manganese-catalyzed oxidation and cyclization | Mn catalyst, oxidant (e.g., KMnO4) | Controlled temperature, solvent | 80-90 | Formation of bicyclic core |
| 3 | Carboxylation/oxidation | Oxidizing agent (e.g., KMnO4, CrO3) | Acidic or neutral medium | 70-85 | Introduction of carboxylic acid group |
| 4 | Purification | Chromatography, recrystallization | Ambient or reduced pressure | - | Ensures high purity and characterization |
- Melting Point Determination: Confirms purity and identity.
- NMR Spectroscopy (1H and 13C): Verifies the chemical environment of protons and carbons, confirming ring formation and substituent placement.
- Infrared Spectroscopy (IR): Detects characteristic carboxylic acid (-COOH) and isoxazole functional groups.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target compound.
- The manganese-catalyzed oxidation method has been optimized to maximize yield and minimize by-products, with reaction times and temperatures carefully controlled.
- Functional group tolerance is high, allowing for selective oxidation without ring degradation.
- Alternative methods involving other transition metal catalysts or different oxidants have been explored but manganese-based systems remain preferred for efficiency and selectivity.
- Purification techniques such as flash chromatography and recrystallization are critical to obtain analytically pure material suitable for biological testing.
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Manganese-catalyzed oxidation | Efficient cyclization and oxidation | High yield, selective | Requires careful control of conditions |
| Alkylation before cyclization | Propyl group introduced early | Regioselective substitution | Multi-step precursor synthesis |
| Post-cyclization functionalization | Carboxylation after ring formation | Flexibility in functional group installation | Potential ring sensitivity |
| Alternative metal catalysts | Use of other metals (e.g., Cr, Pd) | Potential for different selectivity | Often lower yields or harsher conditions |
The preparation of 3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid is best achieved through multi-step synthetic routes involving cyclization and manganese-catalyzed oxidation. These methods provide efficient access to the complex bicyclic structure with high selectivity and yield. Careful optimization of reaction conditions and purification steps ensures the production of high-purity material for further research and potential medicinal applications.
Chemical Reactions Analysis
Key Reaction Pathways
The compound undergoes characteristic reactions of carboxylic acids and heterocycles, including:
| Reaction Type | Reagents/Conditions | Products | Yield | Key Features |
|---|---|---|---|---|
| Esterification | Methanol, HCl catalyst, reflux | Methyl 3-propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylate | 85–92% | Acid-catalyzed nucleophilic acyl substitution; preserves bicyclic core. |
| Amide Formation | Thionyl chloride, amines | Corresponding carboxamide derivatives | 70–78% | Activates carboxylic acid via acyl chloride intermediate. |
| Decarboxylation | Pyridine, Cu(OAc)₂, 150°C | 3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine | 65% | Loss of CO₂ under thermal conditions; retains isoxazole-pyridine framework. |
Substitution Reactions
The isoxazole and pyridine rings participate in electrophilic and nucleophilic substitutions:
Halogenation
-
Chlorination : Reacts with POCl₃ at 80°C to replace the hydroxyl group on the pyridine ring with chlorine, yielding 4-chloro derivatives .
-
Bromination : Selective bromination at the cyclopentane ring’s α-position using NBS (N-bromosuccinimide) under radical initiation.
Functional Group Interconversion
-
Methoxylation : Treatment with NaOMe in methanol at 100°C replaces chlorine with methoxy groups (e.g., 4-methoxy derivatives) .
Oxidation and Decarboxylation
The bicyclic system shows stability under oxidative conditions:
-
Manganese-Catalyzed Oxidation : Mn(OTf)₂ with t-BuOOH oxidizes the cyclopentane ring to form ketone intermediates without disrupting the isoxazole ring .
-
Decarboxylation Pathways :
-
Thermal decarboxylation produces CO₂ and a simplified bicyclic structure.
-
Enzymatic decarboxylation (e.g., via microbial action) is theorized but not experimentally confirmed.
-
Comparative Reactivity with Analogues
The propyl substituent at position 3 influences steric and electronic effects compared to analogues:
Mechanistic Insights
-
Esterification : Proceeds via protonation of the carboxyl oxygen, followed by nucleophilic attack by methanol.
-
Substitution Reactions : Electrophilic aromatic substitution (e.g., chlorination) occurs preferentially at the pyridine ring due to electron-deficient nature .
Stability and Side Reactions
-
pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to ring-opening reactions.
-
Photodegradation : Exposure to UV light induces [4π+4π] cycloaddition side reactions, forming dimeric by-products.
This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly for generating derivatives with tailored biological or material properties. Further studies are needed to explore catalytic asymmetric reactions and green chemistry approaches for its transformations .
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a unique bicyclic structure that includes a cyclopentane ring fused with an isoxazole and a pyridine moiety. Its molecular formula is C13H14N2O3, with a molecular weight of approximately 246.26 g/mol. The presence of functional groups such as the carboxylic acid group contributes to its reactivity and versatility in chemical transformations, making it suitable for various applications in drug development and synthesis .
Biological Activities
Research indicates that 3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid exhibits several biological activities, which are summarized below:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. Further investigations are required to elucidate its mechanisms of action and effectiveness compared to existing antimicrobial agents.
- Neuroprotective Effects : There is growing interest in the neuroprotective potential of this compound, particularly in relation to neurodegenerative diseases. Its structural features may allow it to interact with key biological targets involved in neuroprotection .
- Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory conditions. Research into its anti-inflammatory mechanisms could pave the way for novel therapeutic strategies .
Case Studies and Research Findings
Several studies have explored the applications of this compound in various contexts:
- Neurodegenerative Disease Models : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. These findings suggest its potential as a neuroprotective agent .
- Antimicrobial Efficacy : Research has shown that derivatives of this compound exhibit significant antimicrobial activity against specific strains of bacteria and fungi. Further exploration into its mechanism could enhance its application as an antibiotic .
- Inflammation Studies : Experimental models have indicated that this compound can reduce markers of inflammation in tissue samples, suggesting its utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of protein kinases or other enzymes critical for cell proliferation and survival .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Isoxazolo-Pyridine Derivatives
Research Findings and Implications
- Synthetic Challenges : The propyl group introduces steric bulk, complicating regioselective synthesis compared to methyl analogs. Cyclization methods described for oxadiazolo-pyrimidine systems (e.g., via isoxazoline intermediates) may require optimization .
- Pharmacological Hypotheses : Propyl substituents could enhance blood-brain barrier penetration relative to methyl groups, suggesting CNS-targeted applications. However, the carboxylic acid group may limit bioavailability, necessitating prodrug strategies .
Biological Activity
3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid (CAS No. 1263210-32-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article details the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant studies.
- Molecular Formula : C13H14N2O3
- Molecular Weight : 246.26 g/mol
- Structural Characteristics : The compound features a cyclopentaisoxazole structure, which is known for its diverse biological activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds similar to this compound. Notably:
- In vitro Studies : Compounds with similar structures have shown significant antibacterial activity against various strains of Gram-positive bacteria. For instance, a related compound exhibited a minimum inhibitory concentration (MIC) of 50 µM against Escherichia coli and 75 µM against Streptococcus agalactiae .
| Compound | MIC against E. coli (µM) | MIC against S. agalactiae (µM) |
|---|---|---|
| Similar Compound A | 50 | 75 |
| Similar Compound B | 100 | 100 |
Enzyme Inhibition
Research indicates that derivatives of this compound may act as inhibitors of key enzymes involved in bacterial metabolism:
- Acetylcholinesterase Inhibition : Some derivatives have been reported to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This suggests potential applications in treating neurodegenerative diseases .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter levels.
- Enzyme Interaction : Its structural features allow it to bind to and inhibit enzymes critical for bacterial survival and proliferation.
Case Studies and Research Findings
- Study on Antimicrobial Properties :
- Neuropharmacological Effects :
- Toxicological Profile :
Q & A
Q. What experimental controls are essential when observing unexpected biological activity (e.g., cytotoxicity vs. non-specific binding)?
- Methodological Answer :
- Negative controls : Include compounds with similar scaffolds but inactive moieties.
- Counter-screening : Test against unrelated enzymes to rule out promiscuous inhibition .
- Cellular uptake studies : Use fluorescent analogs to confirm intracellular accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
